molecular formula C8H13N3O2 B1476279 5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097997-42-5

5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1476279
CAS No.: 2097997-42-5
M. Wt: 183.21 g/mol
InChI Key: SAMJCOYXWQTFHZ-UHFFFAOYSA-N
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Description

5-Amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 2097997-42-5) is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features the pyrrolo[3,4-c]pyridine scaffold, a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus, which is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of pharmacological properties . The presence of the 5-amino group provides a key synthetic handle for further functionalization, making this derivative a versatile building block for the creation of novel bioactive molecules. Scientific literature has extensively documented the value of the pyrrolo[3,4-c]pyridine core, revealing significant biological activities in its derivatives. These activities include potent analgesic and sedative effects, with some related compounds demonstrating efficacy comparable to morphine in model tests, yet with markedly lower toxicity . Furthermore, this scaffold shows promise in other therapeutic areas. Research indicates that derivatives can act as antimycobacterial agents by targeting mycobacterial respiration, specifically inhibiting the cytochrome bc1 complex in Mycobacterium tuberculosis . Other studied applications encompass antidiabetic activity through mechanisms such as aldose reductase inhibition and the modulation of immune and nervous system functions . Researchers can leverage this compound as a critical starting material to explore these therapeutic pathways or to develop new structure-activity relationships (SAR). The molecular formula is C8H13N3O2 and it has a molecular weight of 183.21 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-2-methyl-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10-7(12)5-2-3-11(9)4-6(5)8(10)13/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMJCOYXWQTFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CCN(CC2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound of interest within the pyrrolo[3,4-c]pyridine family. This family of compounds has been noted for a variety of biological activities, including analgesic, sedative, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Structure and Synthesis

The structure of this compound features a bicyclic ring system that includes a pyrrole fused to a pyridine nucleus. This unique structure contributes to its diverse biological activities. The synthesis of derivatives from this compound is often explored to enhance its pharmacological properties.

Analgesic and Sedative Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic and sedative effects. In particular, studies have shown that certain derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione demonstrated analgesic activity in animal models. For instance:

  • In the “writhing test” , selected derivatives exhibited higher activity than aspirin and comparable effects to morphine .
  • The compounds were tested for their ability to inhibit locomotor activity in mice, showing statistically significant results which suggest potential sedative properties .

Antimicrobial Activity

The antimicrobial potential of pyrrolo[3,4-c]pyridine derivatives has also been documented. For example:

  • Certain derivatives demonstrated moderate activity against Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents .
  • The structure-activity relationship studies suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of these compounds.

Anticancer Activity

Pyrrolo[3,4-c]pyridine derivatives have been investigated for their anticancer properties:

  • A study highlighted that specific derivatives showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cardiac cells. This selectivity is crucial for developing safer cancer therapeutics .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Toxicity Case Study : A report on 5-amino-2-(trifluoromethyl)pyridine revealed severe toxicity leading to methemoglobinemia after inhalation exposure. Although this compound differs slightly from this compound, it underscores the importance of understanding the safety profiles of compounds in this class .
  • Pharmacokinetics : In vivo pharmacokinetic studies on similar compounds indicated low plasma exposure and high clearance rates, suggesting a need for further optimization to enhance therapeutic efficacy while minimizing side effects .

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to the pyrrolidine and pyrrolopyridine classes of compounds, which have been extensively studied for their pharmacological properties.

  • MPS1 Inhibition : One of the prominent applications of derivatives of this compound is in the development of MPS1 (Monopolar Spindle 1) inhibitors. MPS1 is a crucial protein kinase involved in the spindle assembly checkpoint during cell division. Aberrant expression of MPS1 is linked to various cancers, making it a target for cancer therapy. Research has shown that compounds based on the pyrrolo[3,4-c]pyridine scaffold exhibit potent inhibitory effects on MPS1, leading to cell death in cancerous cells with chromosomal instability .
  • Structure-Based Drug Design : The design of selective MPS1 inhibitors has involved structure-based approaches that optimize binding affinity and selectivity through modifications of the pyrrolo[3,4-c]pyridine core . This highlights the compound's versatility in drug design frameworks.

Biological Research

5-Amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione serves as a valuable tool in biological studies:

  • Cellular Mechanism Studies : Its derivatives have been utilized to investigate cellular mechanisms underlying cancer cell survival and proliferation. The inhibition of MPS1 by these compounds provides insights into the roles of spindle assembly checkpoints in tumorigenesis .
  • Potential Neuroprotective Effects : Preliminary studies suggest that similar compounds may exhibit neuroprotective properties, although more research is needed to establish their efficacy and mechanisms .

Therapeutic Potential

The therapeutic implications of this compound are promising:

  • Cancer Treatment : Given its role as an MPS1 inhibitor, this compound could be developed into a therapeutic agent for treating various cancers, particularly those characterized by chromosomal instability .
  • Combination Therapies : Its potential use in combination therapies with other anticancer agents could enhance treatment efficacy and overcome resistance mechanisms observed in cancer cells .

Case Study 1: Development of Selective MPS1 Inhibitors

A study focused on optimizing MPS1 inhibitors based on the pyrrolopyridine scaffold demonstrated that specific modifications led to increased potency and selectivity against MPS1. The research highlighted the importance of structural modifications in enhancing drug-like properties while minimizing off-target effects .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name/ID Substituents/Modifications Biological Activity Key Findings
Target Compound 5-amino, 2-methyl Underexplored (hypothesized analgesic) Structural simplicity; amino group may enhance CNS penetration .
4g () 3-hydroxy-1,4-dioxonaphthalenyl, 3-methoxybenzyl Not specified (likely antitumor/antimicrobial) Polyaromatic substituents suggest DNA intercalation potential .
Hydroxypropyl-4-arylpiperazine derivatives () 2-hydroxypropyl-4-arylpiperazine linker Analgesic Exceeds aspirin; comparable to morphine in pain models .
Compounds 9, 11 () N-aminoethyl-Mannich bases Analgesic, sedative Equipotent to morphine in "writhing" test; significant locomotor inhibition .
5h () Methyl oxadiazole bioisostere Antitubercular MIC90 < 0.156 μM against M. tuberculosis; targets QcrB in electron transport chain .
Derivatives 30a–30e () Varied alkyl/aryl groups Analgesic Superior to acetylsalicylic acid in hot-plate and writhing tests .

Impact of Substituents on Activity

  • Amino vs. Hydroxypropyl-Arylpiperazine Groups: The target compound’s amino group may favor interactions with opioid or serotonin receptors, whereas hydroxypropyl-arylpiperazine derivatives () exhibit enhanced analgesic effects due to dual receptor modulation .
  • Methyl Group vs. Oxadiazole Bioisosteres : While the methyl group in the target compound improves metabolic stability, oxadiazole substitution in 5h () enhances antitubercular potency by improving target binding to QcrB .

Mechanistic Insights

  • Analgesic Mechanisms : Derivatives with bulky substituents (e.g., hydroxypropyl-arylpiperazine) likely act via multi-target mechanisms, combining COX inhibition and opioid receptor modulation, whereas the target compound’s simpler structure may favor selective pathways .
  • Antimicrobial Action : QcrB inhibition in M. tuberculosis () is unique to derivatives with electron-deficient substituents, a feature absent in the target compound .

Preparation Methods

Synthesis of N-Substituted Derivatives

A representative method involves reacting 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones with dibromoalkanes or bromo-chloroalkanes under reflux conditions to yield N-substituted intermediates. These intermediates serve as precursors for further amination steps.

Step Reagents & Conditions Yield (%) Notes
1 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione + 1,2-dibromoethane, reflux 50-78 Formation of N-substituted pyrrolopyridine derivatives
2 Amination with ammonia or amine sources 40-60 Introduction of 5-amino group

Cyclization and Ring Closure

Cyclization reactions are typically carried out in acidic media such as acetic acid with catalytic hydrochloric acid to facilitate ring closure and formation of the hexahydro-pyrrolopyridine core. This method is effective for constructing fused bicyclic systems with active methylene compounds.

Step Reagents & Conditions Yield (%) Notes
1 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + active methylene compounds, acetic acid, catalytic HCl, reflux 50-70 Cyclocondensation to form fused pyrrolopyridine derivatives

Representative Reaction Scheme

  • Starting Material Preparation: 4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
  • Alkylation: Reaction with 1,2-dibromoethane or 1-bromo-2-chloroethane under reflux to yield N-substituted intermediates.
  • Amination: Introduction of amino group at position 5 via nucleophilic substitution or reductive amination.
  • Cyclization: Acid-catalyzed ring closure in acetic acid and catalytic HCl.
  • Carbonylation: Triphosgene treatment to install dione groups at positions 1 and 3 of the pyrrolopyridine ring.

Analytical and Research Findings

  • Yields: The overall yields for the preparation of this compound and its derivatives range between 39% and 78%, depending on the specific step and reagents used.
  • Purification: Products are typically purified by recrystallization or column chromatography using silica gel with solvents such as dichloromethane/methanol mixtures.
  • Characterization: Structural confirmation is achieved by spectroscopic methods including IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry. Elemental analysis further confirms purity and composition.
  • Pharmacological Relevance: Derivatives synthesized by these methods have demonstrated significant analgesic and sedative activities with low toxicity, indicating the efficiency of the synthetic routes for biologically active compounds.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Key Notes
1 Alkylation 4-methoxy-6-methyl-pyrrolopyridine + dibromoalkane, reflux 50-78 Formation of N-substituted intermediates
2 Amination Ammonia or amine source, reflux or substitution 40-60 Introduction of 5-amino group
3 Cyclization Acetic acid, catalytic HCl, reflux 50-70 Ring closure to form hexahydro core
4 Carbonylation (Dione formation) Triphosgene, TEA, DCM, 0°C to 50°C 39-50 Formation of 1,3-dione functionality

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Multi-step synthesis is typically required, involving cyclocondensation, functional group modifications, and purification via column chromatography. Key parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyridine ring formation .
  • Purification : Recrystallization in ethanol or methanol yields >90% purity .
    Table 1 : Example Synthetic Steps
StepReagents/ConditionsYieldKey Observations
CyclizationDMF, 70°C, 12h65%Optimized for ring closure
AminationNH3/MeOH, RT78%Excess ammonia improves substitution

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer :
  • 1H/13C NMR : Identify characteristic signals (e.g., pyrrolidine NH at δ 3.2–3.5 ppm; carbonyl C=O at ~170 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry of the hexahydro ring system .

Q. How can HPLC methods be developed for purity analysis?

  • Methodological Answer : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30). Detect at 254 nm for optimal UV absorption. Retention time: ~8.2 min .

Q. What in vitro screening approaches are recommended for pharmacological profiling?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or proteases using fluorometric substrates .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa) with IC50 calculations .

Advanced Research Questions

Q. What computational approaches predict reactivity and stability?

  • Methodological Answer :
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screen against protein targets (e.g., PDE inhibitors) using AutoDock Vina .

Q. How to design SAR studies for optimizing bioactivity?

  • Methodological Answer :
  • Systematic substitution : Replace the 2-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance target binding .
  • Bioactivity testing : Compare IC50 values across analogs (see Table 2 ).
    Table 2 : SAR of Derivatives
DerivativeR-GroupIC50 (μM)Target
Parent2-methyl12.3Kinase X
Analog 12-isopropyl5.8Kinase X

Q. How to resolve contradictions in biological activity data?

  • Methodological Answer :
  • Orthogonal assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) .
  • Model validation : Use isogenic cell lines to exclude off-target effects .

Q. What advanced engineering techniques improve synthesis scalability?

  • Methodological Answer :
  • Flow chemistry : Continuous processing reduces reaction time by 40% .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface modeling .

Q. How to design metabolic stability studies?

  • Methodological Answer :
  • Liver microsomes : Incubate compound (1 µM) with NADPH cofactor; monitor degradation via LC-MS over 60 min .
  • Metabolite ID : Use high-resolution MS/MS to detect hydroxylated or demethylated products .

Q. What green chemistry principles enhance synthesis sustainability?

  • Methodological Answer :
  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing environmental toxicity .
  • Catalysis : Use immobilized lipases for enantioselective amination, improving atom economy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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